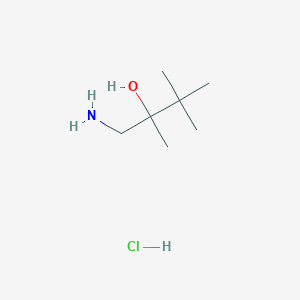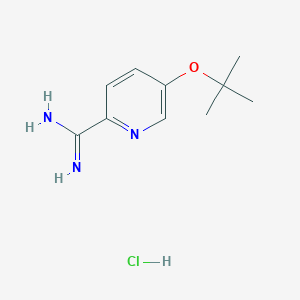
5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Pictet-Spengler reagent and is widely used in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride is not fully understood. However, it is believed to act as a nucleophile, which can react with various electrophiles to form new compounds. This property makes it a versatile reagent in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound has low toxicity and is relatively safe to handle in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride in lab experiments is its versatility in organic synthesis. This compound can be used to synthesize a wide range of compounds, including alkaloid derivatives and chiral ligands. Additionally, this compound has low toxicity and is relatively safe to handle in the laboratory.
One of the limitations of using this compound is its sensitivity to moisture and air. This compound should be stored in a dry and inert atmosphere to prevent decomposition.
Zukünftige Richtungen
There are many future directions for the use of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride in scientific research. One potential application is in the synthesis of new alkaloid derivatives with improved therapeutic properties. Additionally, this compound can be used to synthesize new chiral ligands with applications in asymmetric catalysis. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride is a multi-step process that involves the reaction of pyridine-2-carboxylic acid with tert-butyl hydroxylamine, followed by the reaction with triphosgene and then with ammonium hydroxide. The resulting compound is then treated with hydrochloric acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride has been widely used in scientific research due to its potential applications in various fields. It is commonly used in the synthesis of alkaloid derivatives, which have shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound is also used in the synthesis of chiral ligands, which have found applications in asymmetric catalysis.
Eigenschaften
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJTUDSAROIDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=C1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

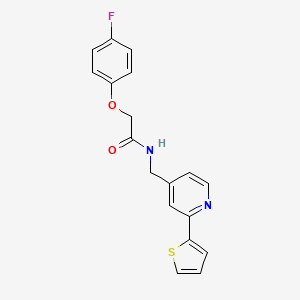
![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2949877.png)

![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

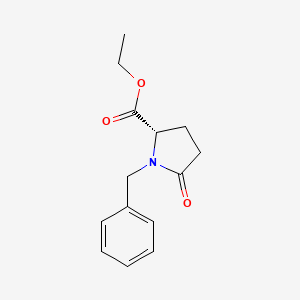

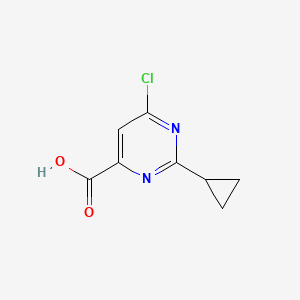
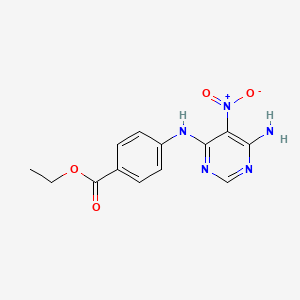
![2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2949889.png)

![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2949894.png)
